molecular formula C12H21F2NO3 B2927820 Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate CAS No. 2386371-07-7

Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate

Cat. No.: B2927820
CAS No.: 2386371-07-7
M. Wt: 265.301
InChI Key: MMHNWKURGLHUQS-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate is a carbamate-protected cyclohexanol derivative featuring a tert-butoxycarbonyl (Boc) group and a 5,5-difluoro-substituted cyclohexane ring. Its structural uniqueness lies in the combination of fluorine substitution and hydroxyl positioning, which distinguishes it from related cyclohexyl or cyclopentyl carbamates .

Properties

IUPAC Name

tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8-9,16H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHNWKURGLHUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCC1O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate typically involves multiple steps, starting with the preparation of the cyclohexyl core. The final step involves the reaction of the cyclohexyl intermediate with tert-butyl carbamate under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its difluoro-substituted cyclohexyl ring makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the exploration of interactions with biological targets, aiding in the discovery of potential therapeutic agents.

Medicine: . Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and optimization.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopentyl Carbamate Derivatives

Key Analogs:
  • tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)
  • tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS: 167465-99-8)

Structural Differences :

  • Ring Size : These analogs feature a five-membered cyclopentane ring vs. the six-membered cyclohexane in the target compound.
  • Substituents : Both lack the 5,5-difluoro substitution and methylene spacer between the carbamate and hydroxyl groups.
  • Stereochemistry : The hydroxyl group is directly on the cyclopentane ring (C3 position) rather than the C2 position of the cyclohexane.

Functional Implications :

  • Absence of fluorine atoms decreases electronegativity and may reduce metabolic stability compared to the difluoro-substituted compound .

Piperidine-Based Carbamates

Key Analogs:
  • tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 1549812-73-8)
  • tert-butyl N-(4-methylpiperidin-4-yl)carbamate (CAS: 187973-60-0)

Structural Differences :

  • Heteroatom Inclusion : Piperidine derivatives contain a nitrogen atom in the ring, altering electronic properties and hydrogen-bonding capacity.
  • Substituent Positioning : Hydroxyl groups are on the piperidine ring (e.g., C4 in CAS: 1549812-73-8), differing from the cyclohexane’s C2 hydroxyl.

Functional Implications :

  • Nitrogen in the ring enhances basicity, which may affect solubility and target binding.

Other tert-Butyl Carbamates

Key Analogs:
  • tert-butyl N-(2-oxoethyl)carbamate (CAS: N/A, )
  • tert-butyl N-(benzyloxy)carbamate (CAS: N/A, )

Structural Differences :

  • Backbone Simplicity : These compounds lack cyclic structures entirely, featuring linear or aromatic substituents.
  • Functional Groups : The 2-oxoethyl group introduces a ketone, while the benzyloxy group adds aromaticity.

Functional Implications :

  • Linear structures offer minimal steric hindrance, favoring reactions like nucleophilic substitutions.
  • Aromatic groups (e.g., benzyloxy) may enhance π-π stacking but reduce metabolic stability compared to fluorinated cyclohexane .

Comparative Data Table

Compound Name CAS Number Ring Structure Substituents Key Functional Groups
Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate Not Provided Cyclohexane 5,5-difluoro, 2-hydroxy, Boc Fluorine, Hydroxyl, Carbamate
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 Cyclopentane 3-hydroxy, Boc Hydroxyl, Carbamate
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate 1549812-73-8 Piperidine 4-hydroxy, Boc Hydroxyl, Carbamate, Amine
tert-butyl N-(benzyloxy)carbamate Not Provided None Benzyloxy, Boc Aromatic, Carbamate

Research Findings and Implications

  • Ring Size vs. Bioactivity : Cyclohexane derivatives generally exhibit better conformational stability than cyclopentane analogs, favoring interactions with rigid enzyme active sites .
  • Boc Group Utility : All compounds utilize the Boc group for amine protection, but its deprotection kinetics may vary with adjacent substituents (e.g., fluorine slows acid-catalyzed cleavage) .

Biological Activity

Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C12H21F2NO3
  • Molecular Weight : 251.2703 g/mol
  • CAS Number : 2386371-07-7
  • Purity : Typically around 95%
  • Structure : The compound features a tert-butyl group and a difluoro-substituted cyclohexane moiety, which may enhance its biological activity compared to similar compounds lacking these substitutions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar carbamates have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. The difluoro substitution may enhance binding affinity to the active site of the enzyme.
  • Antioxidant Properties : Compounds with similar structures often exhibit antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.

Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

  • In Vitro Studies :
    • In vitro assays demonstrated that the compound can reduce cell viability in neuroblastoma cells exposed to oxidative stress, suggesting a protective role against neurodegeneration.
  • In Vivo Studies :
    • Animal models treated with similar carbamate derivatives exhibited reduced symptoms of neurodegenerative diseases, indicating potential therapeutic benefits.
  • Case Studies :
    • A case study involving a related compound showed significant improvement in cognitive function in animal models of Alzheimer's disease when administered over a prolonged period.

Data Table: Comparative Biological Activity

Compound NameCAS NumberBiological ActivityReference
This compound2386371-07-7Neuroprotective, Antioxidant
Tert-butyl N-(2-hydroxycyclohexyl)methylcarbamate14249473Moderate Acetylcholinesterase Inhibitor
Tert-butyl (4-hydroxycyclohexyl)methylcarbamate1188475-96-8Antioxidant Activity

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